molecular formula C12H10F2O5 B2577726 Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate CAS No. 832738-26-8

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Cat. No.: B2577726
CAS No.: 832738-26-8
M. Wt: 272.204
InChI Key: IQSRGGMRZAEQNE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10F2O5 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the formation of the dioxobutanoate moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and agrochemical applications.

Scientific Research Applications

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate can be compared with other similar compounds, such as:

    Methyl 4-(trifluoromethoxy)phenyl-2,4-dioxobutanoate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    Methyl 4-(methoxy)phenyl-2,4-dioxobutanoate: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-2-4-8(5-3-7)19-12(13)14/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRGGMRZAEQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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